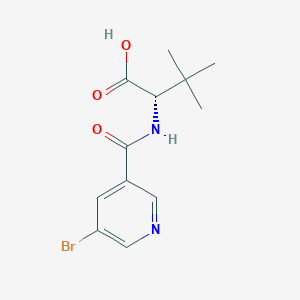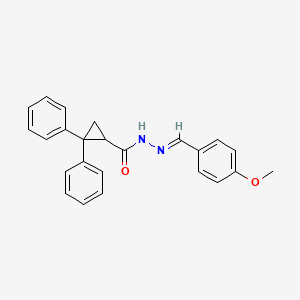
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromine atom at the 4-position of the pyrrole ring, an amide group at the 2-position, and a methylpropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid typically involves multiple steps. One common method starts with the preparation of 4-bromo-1H-pyrrole-2-carboxylic acid. This can be achieved by reacting 4-bromo-1H-pyrrole with a suitable carboxylating agent under controlled conditions. The resulting carboxylic acid is then converted to the corresponding amide by reacting it with an appropriate amine, such as 2-methylpropanoic acid amine, under amide coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrrole ring can undergo oxidation or reduction under specific conditions.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Amide Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the pyrrole ring.
Amide Hydrolysis: Products include 4-bromo-1H-pyrrole-2-carboxylic acid and 2-methylpropanoic acid amine.
Aplicaciones Científicas De Investigación
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1H-pyrrole-2-carboxamide
- 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid
Uniqueness
3-(4-Bromo-1h-pyrrole-2-carboxamido)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a methylpropanoic acid moiety.
Propiedades
Fórmula molecular |
C9H11BrN2O3 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-[(4-bromo-1H-pyrrole-2-carbonyl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C9H11BrN2O3/c1-5(9(14)15)3-12-8(13)7-2-6(10)4-11-7/h2,4-5,11H,3H2,1H3,(H,12,13)(H,14,15) |
Clave InChI |
AKAZEQRBLKOFPM-UHFFFAOYSA-N |
SMILES canónico |
CC(CNC(=O)C1=CC(=CN1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzyl 4,4-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B14909728.png)

![(R)-7-Fluoro-5-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B14909738.png)
![1-(Pyrrolidin-1-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethan-1-one](/img/structure/B14909739.png)




![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)
